

Carmichaenine A: A Comprehensive Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: *Carmichaenine A*

Cat. No.: *B12378084*

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Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of *Aconitum carmichaeli*, presents a complex and intriguing molecular architecture. This document provides an in-depth technical guide to its physicochemical properties, compiling available data into a structured format to facilitate research and development efforts. Detailed experimental methodologies are provided for the key analytical techniques used in its characterization, and relevant biological signaling pathways are visualized to offer insights into its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of **Carmichaenine A** are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research setting.

Table 1: General and Physical Properties of **Carmichaenine A**

Property	Value	Source
CAS Number	2065228-59-1	[1][2]
Molecular Formula	C ₃₁ H ₄₃ NO ₇	[1]
Molecular Weight	541.68 g/mol	[1]
Appearance	Crystalline solid / Powder	[3][4]
Melting Point	Data not consistently reported; varies with purity.	[3]
Solubility	Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Poorly soluble in water.	[3][4]
Stability	Generally stable under normal conditions. Sensitive to light and moisture.	[3]

Spectroscopic Data

The structural elucidation of **Carmichaenine A** has been primarily achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available dataset of specific peak assignments is not readily available, this section outlines the key spectroscopic techniques employed and the expected spectral regions of interest based on its chemical structure.

Table 2: Key Spectroscopic Data for **Carmichaenine A**

Spectroscopic Technique	Key Features and Expected Observations
^1H NMR	Complex spectrum with multiple signals in the aliphatic and aromatic regions. Expected signals for methoxy groups, an ethyl group attached to a nitrogen atom, and protons of the diterpenoid core.
^{13}C NMR	Numerous signals corresponding to the 31 carbon atoms in the molecule. Characteristic peaks for carbonyl carbons, carbons attached to oxygen and nitrogen, and the carbons of the diterpenoid skeleton are expected.
Infrared (IR) Spectroscopy	Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), ether (C-O), and amine (C-N) functional groups are anticipated.
Mass Spectrometry (MS)	The protonated molecule $[\text{M}+\text{H}]^+$ would be observed, along with a characteristic fragmentation pattern resulting from the loss of functional groups and cleavage of the ring system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical and spectroscopic properties of natural products like **Carmichaenine A**.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **Carmichaenine A** is packed into a capillary tube.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - A few milligrams of **Carmichaenine A** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - The solution is transferred to an NMR tube.
- Data Acquisition:
 - ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
 - The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- Instrumentation: FT-IR spectrometer.
- Sample Preparation:

- The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition:
 - The sample is placed in the IR beam path.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

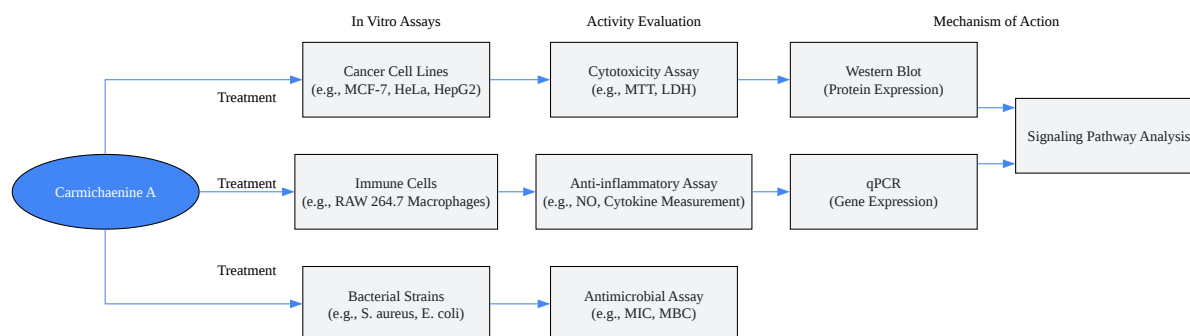
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of compound.
- Sample Preparation:
 - A dilute solution of **Carmichaenine A** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - The solution is introduced into the ion source.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.
 - Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Carmichaenine A** are limited, diterpenoid alkaloids from Aconitum species are known to possess a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. These activities are often mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally related compounds, potential signaling pathways that **Carmichaenine A** might influence include the NF- κ B, MAPK, and PI3K-Akt pathways.

Experimental Workflow for Biological Activity Screening

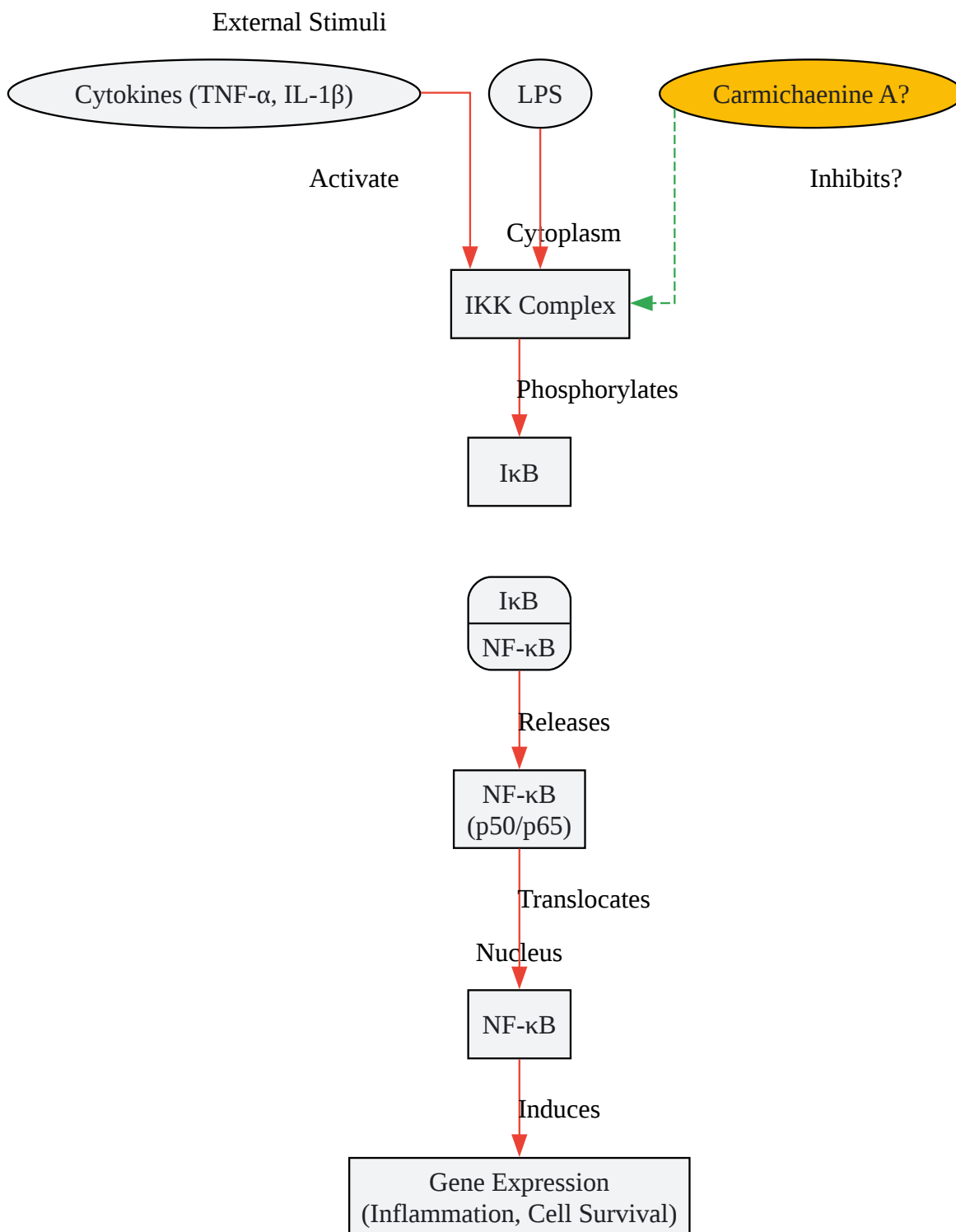


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Caption: A generalized workflow for investigating the biological activity of **Carmichaenine A**.

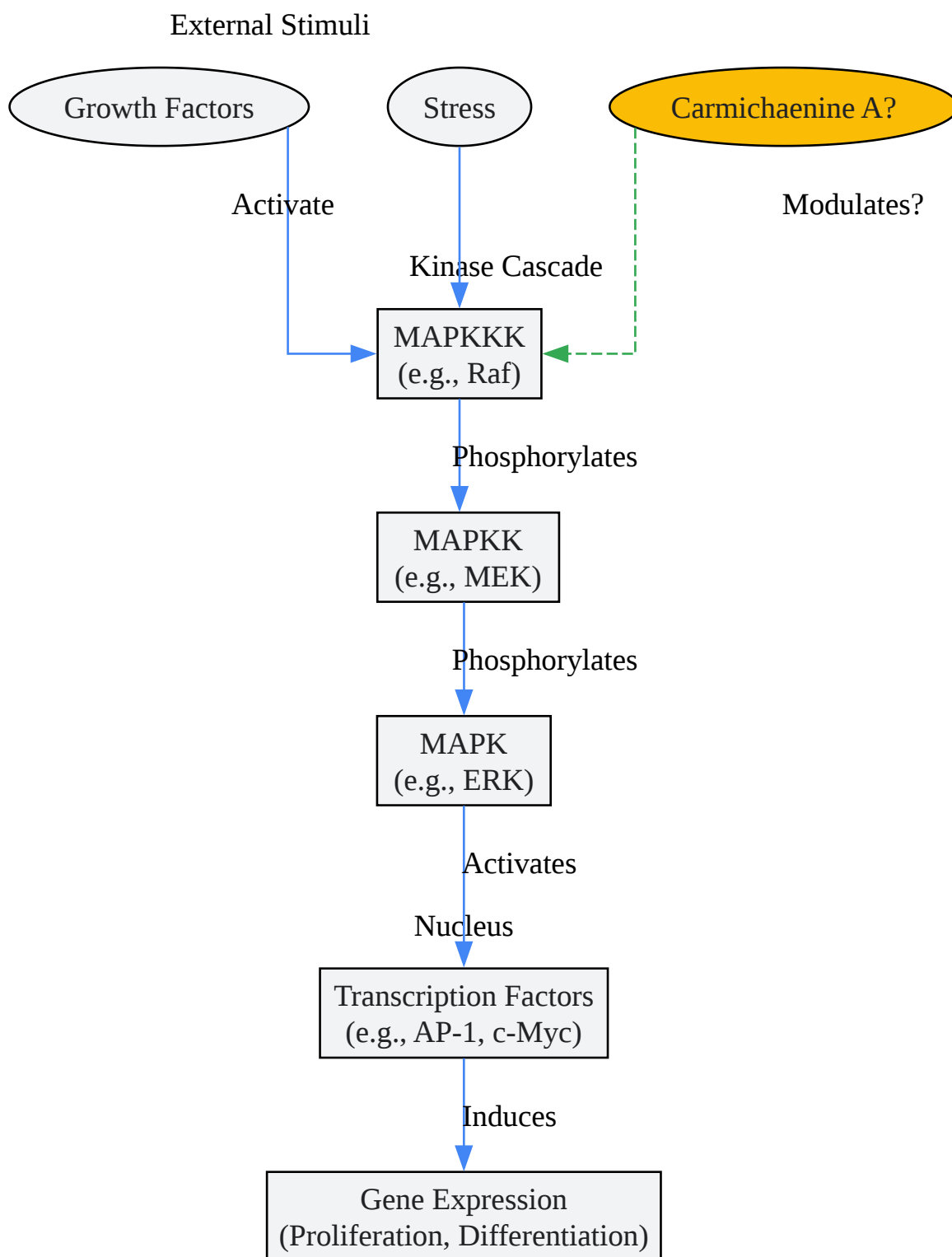
Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in the biological activities of natural products and may be relevant to **Carmichaenine A**.

NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

Caption: The NF- κ B signaling pathway and a potential point of inhibition by **Carmichaenine A**.

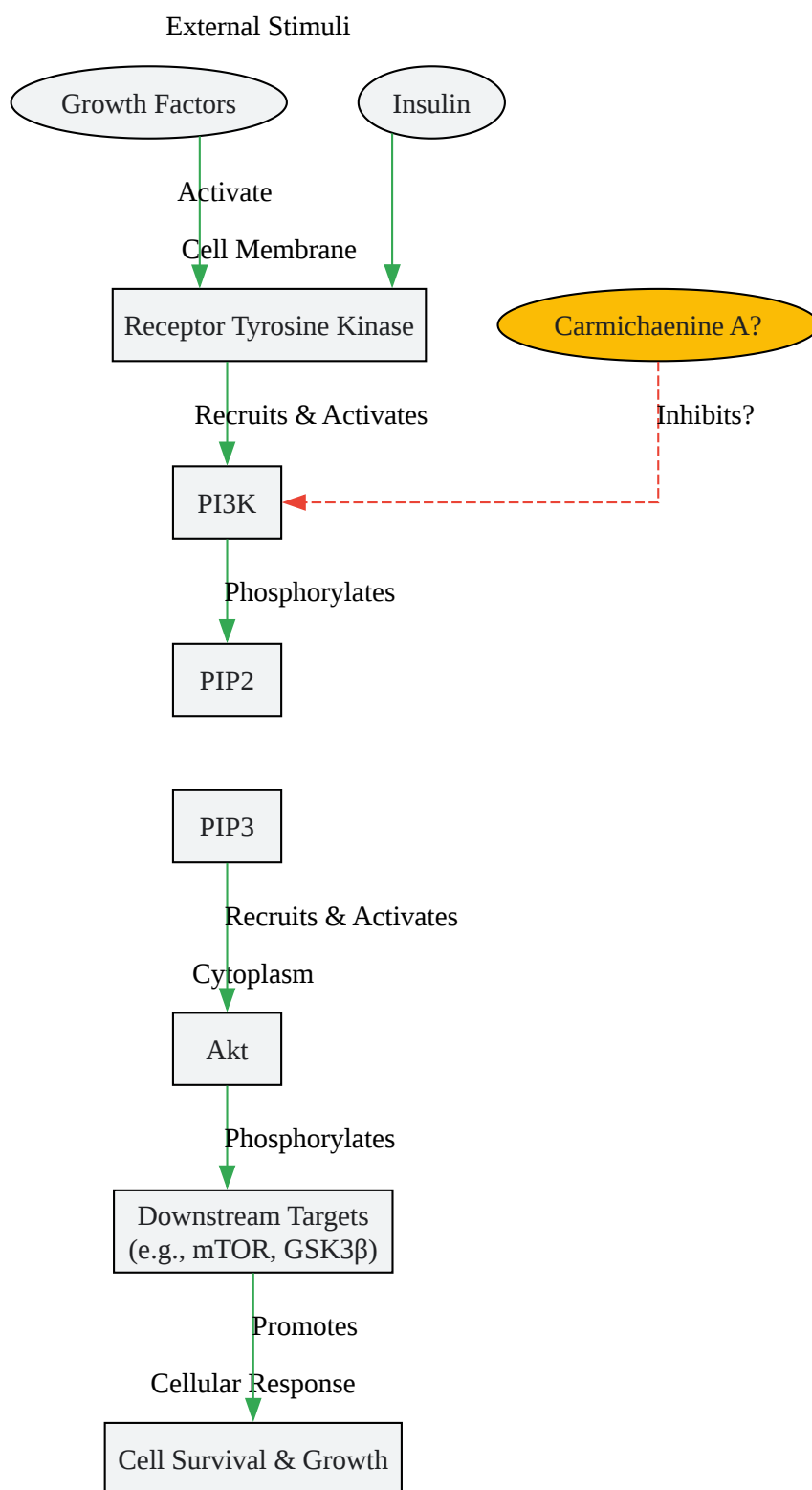
MAPK Signaling Pathway



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Caption: The MAPK signaling cascade, a potential target for modulation by **Carmichaenine A**.

PI3K-Akt Signaling Pathway



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Caption: The PI3K-Akt signaling pathway, highlighting a potential point of intervention for Carmichaenine A.

Conclusion

Carmichaenine A is a structurally complex natural product with the potential for interesting biological activities. This technical guide provides a consolidated resource of its known physicochemical properties and outlines the standard experimental procedures for their determination. The visualized signaling pathways offer a starting point for investigating its mechanism of action. Further research is warranted to fully characterize its spectroscopic data and to elucidate its specific biological targets and therapeutic potential.

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